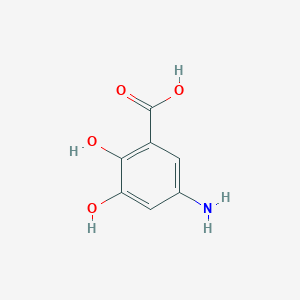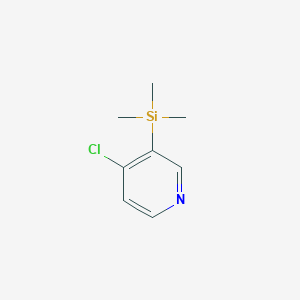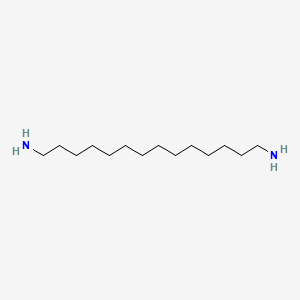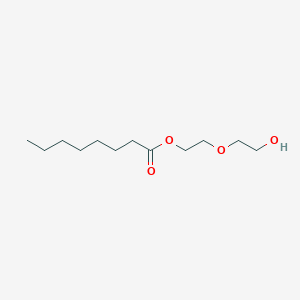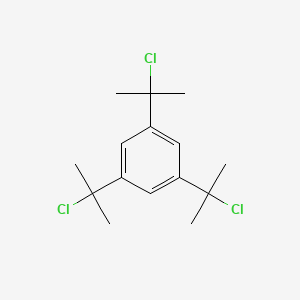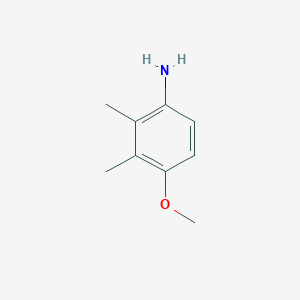![molecular formula C10H17N3 B3057251 N-[2-(dimethylamino)ethyl]benzene-1,2-diamine CAS No. 78156-03-3](/img/structure/B3057251.png)
N-[2-(dimethylamino)ethyl]benzene-1,2-diamine
概要
説明
“N-[2-(dimethylamino)ethyl]benzene-1,2-diamine” is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.27 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3/c1-13(2)8-7-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8,11H2,1-2H3 . This indicates that the compound has a benzene ring with two amine groups and a dimethylaminoethyl group attached.Physical and Chemical Properties Analysis
This compound has a melting point of 54-55 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Alzheimer's Disease Diagnosis and Research
A significant application of N-[2-(dimethylamino)ethyl]benzene-1,2-diamine derivatives is in the development of amyloid imaging ligands for Alzheimer's disease. These compounds, through positron emission tomography (PET), enable the in vivo measurement of amyloid in the brains of patients, marking a breakthrough in understanding the pathophysiological mechanisms and the progression of amyloid deposits. This technique aids in the early detection of Alzheimer's disease and is pivotal in evaluating new antiamyloid therapies (Nordberg, 2007).
Psychoactive Substance Analysis
Research into this compound derivatives extends into the analysis and toxicity of tryptamines, a category of psychoactive substances. These compounds, including serotonin and melatonin as well as hallucinogens like psilocybin and dimethyltryptamine (DMT), have been studied for their effects on the human mind. The analysis covers their structure, pharmacology, and toxicity, contributing to the understanding of new psychoactive substances and their impact on public health and security (Tittarelli et al., 2014).
Novel Psychoactive Substances (NPS)
The rise of novel psychoactive substances (NPS) presents a complex challenge, with this compound derivatives being a part of this evolving drug landscape. The continuous emergence of NPS on the illicit drug market, including synthetic cannabinoids and cathinones, necessitates ongoing research to understand their pharmacological properties, metabolism, effects, and potential health risks. This body of research is crucial for developing strategies to mitigate the public health impact of these substances (Zawilska & Andrzejczak, 2015).
Chemical Kinetics and Water Treatment
This compound derivatives also find applications in understanding the kinetics and mechanisms of water treatment processes. Research into the formation and destruction of N-nitrosodimethylamine (NDMA) in water, for instance, sheds light on the reactions of NDMA precursors with various disinfectants. This knowledge is instrumental in developing methods to remove harmful substances from water, enhancing water treatment technologies and ensuring public safety (Sharma, 2012).
Tissue Protection and Immunoregulation
Emerging research suggests a potentially broader biological function for this compound derivatives, such as DMT, beyond their psychoactive properties. These compounds are being explored for their roles in tissue protection, regeneration, and immunoregulation, mediated possibly through sigma-1 receptor activation. Such studies indicate that these substances could contribute to cellular protective mechanisms, offering insights into their therapeutic applications in medical science (Frecska et al., 2013).
Safety and Hazards
特性
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13(2)8-7-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYPZBOBAISUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335038 | |
| Record name | N-[2-(dimethylamino)ethyl]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78156-03-3 | |
| Record name | N-[2-(dimethylamino)ethyl]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide](/img/structure/B3057169.png)

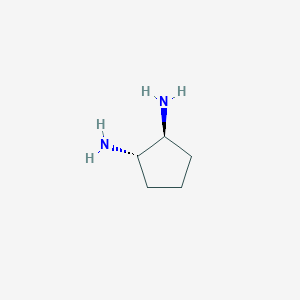
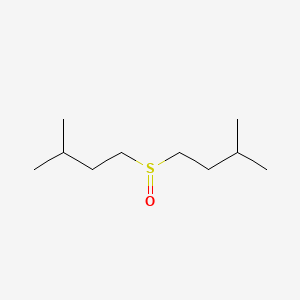
![Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B3057176.png)
